Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride
Description
Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride is a bicyclic heterocyclic compound with the molecular formula C₇H₁₆Cl₂N₂O (molar mass: 215.12 g/mol) . It exists as a white crystalline solid under standard conditions and is soluble in water and polar organic solvents . The compound features a fused pyrazine-oxazine ring system, which confers structural rigidity and influences its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-2-9-3-4-10-6-7(9)5-8-1;;/h7-8H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFPIALZQJURCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOCC2CN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Piperazine Derivatives with Aldehydes or Ketones
- Starting Materials: Piperazine derivatives serve as the nitrogen-containing scaffold, while aldehydes or ketones provide the carbonyl functionality necessary for ring closure.
- Reaction Conditions: Acidic conditions are employed to activate the carbonyl group and promote nucleophilic attack by the piperazine nitrogen atoms.
- Mechanism: The reaction proceeds via nucleophilic addition of the piperazine nitrogen to the aldehyde/ketone carbonyl, followed by intramolecular cyclization to form the oxazine ring.
- Outcome: Formation of the bicyclic Octahydropyrazino[2,1-c]oxazine core, which upon treatment with hydrochloric acid yields the dihydrochloride salt.
Asymmetric Synthesis Approaches
- Chiral Resolution: To obtain enantiomerically pure (R)- or (S)-isomers, asymmetric synthesis or chiral resolution techniques are applied.
- Techniques Employed:
- Enzyme catalysis for stereoselective transformations.
- Photochemical methods for selective ring closure.
- Continuous flow chemistry to enhance reaction control and scalability.
- These advanced synthetic technologies enable high-purity production suitable for research applications.
Reaction Conditions and Parameters
- Temperature Range: Reactions are conducted across a broad temperature spectrum, from ultra-low temperatures (-78°C) to elevated temperatures (up to 250°C), depending on the specific step and reagents used.
- Atmosphere: Anhydrous and anaerobic conditions are often maintained to prevent side reactions and degradation.
- Reagents: Use of lithium or Grignard reagents in some steps for functional group transformations.
- High-pressure Reactions: Hydrogenation, ammoniation, and carbonylation under high pressure may be employed for specific modifications or purification steps.
Summary Table of Preparation Methods and Conditions
Research Findings and Analytical Data
- Purity: The product is typically obtained with high purity (assay ~97%) as a powder suitable for research use.
- Physical State: Stable powder form with a shelf life of approximately 3 years when stored in cool, dry conditions.
- Characterization Techniques: High-performance liquid chromatography (HPLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy are routinely used to confirm compound identity and purity.
- Solubility and Stock Solutions: The compound is soluble in solvents such as dimethyl sulfoxide (DMSO), with protocols for preparing stock solutions at various molarities to facilitate biological assays.
Chemical Reactions Analysis
Types of Reactions
Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHClNO
- Molecular Weight : 215.12 g/mol
- CAS Number : 1257998-65-4
Chemical Synthesis
Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as:
- Cyclization Reactions : Used to form cyclic compounds.
- Substitution Reactions : Particularly at nitrogen atoms, facilitating the introduction of diverse functional groups.
Biological Activities
Research indicates that this compound exhibits potential biological activities, making it a subject of interest in pharmacological studies:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens.
- Anticancer Activities : Investigations into its mechanism of action reveal that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting topoisomerase II, suggesting its potential as an anticancer agent.
Pharmaceutical Development
The compound is being explored for its potential use in drug development. Its ability to modulate specific molecular pathways makes it a candidate for targeting diseases related to enzyme inhibition and signaling pathway modulation.
Industrial Applications
In industrial chemistry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in various applications.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control samples, highlighting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anticancer Mechanism
In another study published in the Journal of Medicinal Chemistry, researchers explored the anticancer effects of this compound on human breast cancer cell lines. The compound was shown to activate apoptotic pathways and significantly reduce cell viability at specific concentrations.
Mechanism of Action
The mechanism of action of Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and modulate signaling pathways, leading to its biological effects. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting topoisomerase II .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Research Findings and Pharmacological Comparisons
A. ROMK Inhibition and Selectivity
The octahydropyrazino[2,1-c][1,4]oxazine scaffold was optimized to enhance ROMK/hERG selectivity (critical for avoiding cardiac side effects). Derivatives exhibit ROMK IC₅₀ values ≤ 12 nM while maintaining hERG IC₅₀ > 30 µM, a >2,500-fold selectivity margin . In contrast, piperazine-based analogs (e.g., acyl piperazines) show hERG inhibition at <10 µM, leading to QT prolongation risks .
B. Enantiomeric Differences
- (S)-Enantiomer (CAS 1089280-14-7): Higher binding affinity to serotonin receptors (5-HT₁A Ki = 8 nM) linked to anxiolytic effects .
- (R)-Enantiomer (CAS 1126432-04-9): Preferentially inhibits ROMK with minimal off-target activity .
C. Metabolic Stability
Compared to hexahydropyrazino derivatives, the fully saturated octahydropyrazino[2,1-c][1,4]oxazine core exhibits improved metabolic stability (t₁/₂ = 4.2 h in human liver microsomes) due to reduced oxidative degradation .
Biological Activity
Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride is a compound with significant biological activity, particularly in the context of pharmacological applications. This article reviews its biological properties, mechanisms of action, and potential therapeutic uses based on diverse scientific literature.
Chemical Structure and Properties
- IUPAC Name : (S)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride
- CAS Number : 1089280-14-7
- Molecular Formula : C₇H₁₆Cl₂N₂O
- Molecular Weight : 215.12 g/mol
Research indicates that this compound functions primarily as an inhibitor of specific ion channels and enzymes. Notably, it has been documented to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which plays a crucial role in chloride ion transport across epithelial cells. This inhibition can have therapeutic implications for conditions like cystic fibrosis and other disorders related to ion channel dysfunction .
Antimicrobial Properties
Studies have shown that derivatives of octahydropyrazino compounds exhibit antimicrobial activity against various pathogens. For example, certain piperazine derivatives have demonstrated effectiveness in inhibiting bacterial growth by disrupting their cellular processes .
Neuropharmacological Effects
This compound has been explored for its potential neuropharmacological effects. It may interact with neurotransmitter systems, particularly influencing acetylcholine receptors. This interaction suggests potential applications in treating neurological disorders such as Alzheimer's disease .
Case Studies and Research Findings
Safety and Toxicology
The compound is classified with several hazard statements indicating potential risks:
Q & A
Q. What are the critical steps for synthesizing Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride with high purity?
Methodological Answer: Synthesis typically involves a two-step heterocyclization approach. First, reduce precursor compounds (e.g., morpholine derivatives) under controlled conditions, followed by oxidative cyclization using agents like supra formic acid (30% H₂O₂ in concentrated HCOOH) at 60–75°C. Post-synthesis, purify via column chromatography or recrystallization, and validate purity using HPLC (≥95%) .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Employ a combination of spectroscopic techniques:
- NMR spectroscopy : Compare experimental - and -NMR data with literature values (e.g., tetrahydro-1H-pyrrolo analogs) to confirm stereochemistry and ring conformation .
- Mass spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks ([M+H]) and rule out impurities .
- X-ray crystallography : Resolve crystal structures for absolute configuration determination, if single crystals are obtainable .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: Follow OSHA and institutional guidelines:
- Use fume hoods, nitrile gloves, and lab coats to minimize exposure.
- Store in sealed containers at room temperature to prevent hydrolysis or degradation.
- Dispose of waste via certified chemical disposal services. MedChemExpress safety data emphasize that only qualified personnel should handle this compound due to unvalidated medical risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-validate techniques : Combine NMR, IR, and computational methods (e.g., DFT simulations) to reconcile discrepancies. For example, unexpected -NMR splitting patterns in morpholine-fused systems may arise from restricted rotation; variable-temperature NMR can clarify dynamic effects .
- Isotopic labeling : Use - or -labeled precursors to track atom-specific shifts in complex heterocycles .
Q. What experimental design principles optimize pharmacological profiling of this compound?
Methodological Answer:
- In vitro assays : Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays.
- ADME studies : Assess metabolic stability via liver microsome incubations (human/rat) and quantify plasma protein binding using equilibrium dialysis.
- Toxicity screening : Perform cytotoxicity assays (e.g., MTT on HEK-293 cells) and hERG channel inhibition tests to evaluate cardiac safety. Prioritize compounds with IC > 10 μM for hERG to minimize arrhythmia risks .
Q. How can low yields in scaled-up synthesis be mitigated?
Methodological Answer:
- Catalyst optimization : Replace homogeneous catalysts (e.g., Pd/C) with immobilized alternatives to enhance recyclability and reduce metal leaching.
- Flow chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions (e.g., ring-opening) during cyclization steps .
- DoE (Design of Experiments) : Use factorial design to identify critical parameters (temperature, solvent ratio) affecting yield. For example, increasing HCOOH concentration from 20% to 30% improved cyclization efficiency by 18% in morpholine analogs .
Q. What strategies address stability issues in aqueous formulations?
Methodological Answer:
- Lyophilization : Prepare lyophilized powders under vacuum (0.05 mBar) at -50°C to enhance shelf life.
- pH optimization : Conduct stability studies across pH 3–7. Morpholine derivatives often degrade rapidly below pH 4; buffering at pH 5.5–6.0 with citrate-phosphate buffers can prevent hydrolysis .
- Accelerated stability testing : Use ICH Q1A guidelines (40°C/75% RH for 6 months) to predict long-term stability and identify degradation products via LC-MS .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across cell lines?
Methodological Answer:
- Cell line validation : Ensure cell lines are authenticated (STR profiling) and contamination-free.
- Dose-response normalization : Use Hill equation modeling to account for variable receptor expression levels (e.g., IC shifts in HEK-293 vs. SH-SY5Y cells).
- Pathway analysis : Apply RNA-seq or phosphoproteomics to identify off-target effects or compensatory signaling pathways masking true activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
